3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid is a compound that combines a pyrrolidine ring with an oxadiazole moiety and trifluoroacetic acid. The oxadiazole ring is known for its diverse biological activities, making it a significant structure in medicinal chemistry. This compound is part of a larger class of oxadiazole derivatives that have been explored for various pharmacological applications.
This compound can be classified under:
The synthesis of 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one typically involves the following methods:
The specific synthesis of 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one may involve:
The molecular structure of 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one features:
Key structural data include:
Crystallographic studies may provide detailed insights into bond lengths and angles, revealing the compound's three-dimensional conformation.
The compound can participate in various chemical reactions typical of oxadiazoles:
Reactions involving this compound may require careful control of pH and temperature to optimize yields and minimize side reactions.
As a potential GPBAR1 agonist, the mechanism of action involves:
Studies have shown that compounds similar to 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one can induce mRNA expression of target genes related to glucose metabolism and inflammation .
Key physical properties may include:
Important chemical properties include:
Relevant analyses may include melting point determination and spectral analysis (NMR, IR) for structural confirmation.
3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid has potential applications in:
The 1,3,4-oxadiazole ring is a nitrogen-oxygen heterocycle that serves as a critical pharmacophore in medicinal chemistry due to its electronic properties, metabolic stability, and hydrogen-bonding capacity. This five-membered heterocycle acts as a bioisostere for ester and carboxamide groups, enhancing metabolic resistance while maintaining target affinity. In the design of NLRP3 inflammasome inhibitors, 1,3,4-oxadiazol-2-one derivatives demonstrate significant efficacy in mitigating cardiac and metabolic dysfunction in diet-induced metaflammation models. These compounds reduce interleukin-1β (IL-1β) and suppress pyroptosis, highlighting their role in inflammation pathways [4]. Similarly, 1,2,4-oxadiazole-containing agonists of GPBAR1 (G-protein coupled bile acid receptor 1) exhibit high selectivity over related receptors (FXR, LXR, PXR, PPAR), enabling targeted modulation of metabolic diseases without off-target effects [1]. The oxadiazole’s planar structure facilitates π-π stacking interactions with protein residues, while its polarity contributes to favorable solubility profiles essential for in vivo activity.
Core Structure | Biological Target | Key Activity | Reference |
---|---|---|---|
1,3,4-Oxadiazol-2-one | NLRP3 Inflammasome | Suppresses IL-1β, improves cardiac function | [4] |
(1,2,4-Oxadiazol-5-yl)pyrrolidine | GPBAR1 | Selective agonist for metabolic disorders | [1] |
1-Cyano-pyrrolidine-oxadiazole | DBU Enzymes | Enzyme inhibition for cancer therapy | [9] |
Pyrrolidine, a saturated five-membered nitrogen heterocycle, is a "privileged scaffold" due to its conformational rigidity, sp³-hybridized character, and capacity for stereocenter formation. The 3-pyrrolidinyl position in particular allows for versatile functionalization, enabling precise spatial orientation of pharmacophoric groups. Tetrasubstituted alkene compounds incorporating pyrrolidine exhibit potent anti-breast cancer activity by targeting estrogen receptors, leveraging the ring’s ability to mimic peptide turn structures [7]. In N-hydroxyamidinoheterocycles, pyrrolidine derivatives act as modulators of indoleamine 2,3-dioxygenase (IDO), an immunosuppressive enzyme in oncology targets. The scaffold’s basicity enhances solubility, while its stability against cytochrome P450 enzymes improves pharmacokinetic profiles [3]. Additionally, 1-cyano-pyrrolidine derivatives serve as covalent inhibitors of deubiquitinases (DBUs), where the ring’s nitrogen anchors critical interactions with catalytic cysteine residues [9].
Hybridization of 1,2,4-oxadiazole and pyrrolidine creates complementary pharmacodynamic and pharmacokinetic advantages. The electron-deficient oxadiazole enhances membrane permeability, while the pyrrolidine contributes to target engagement through hydrogen-bond donation and cationic character at physiological pH. Computational studies of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives bound to GPBAR1 reveal synergistic binding: the oxadiazole forms polar contacts with Thr/Ser residues, while the pyrrolidine’s protonated nitrogen interacts with Glu/Asp carboxylates [1]. This dual interaction significantly improves selectivity—compounds like 9 and 10 activate GPBAR1 without engaging FXR or LXR isoforms [1]. In multicomponent reactions, hybrid scaffolds enable efficient synthesis of complex libraries; for example, Ugi-azide reactions combine imidazoles, pyridines, and pyrrolidine-oxadiazoles to explore structure-activity relationships (SAR) across cancer targets [5]. The trifluoroacetic acid (TFA) counterion in salts like 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid enhances crystallinity and bioavailability by forming stable carboxylate-ammonium interactions [6] [8].
Hybrid Scaffold | Disease Area | Mechanism of Action | Reference |
---|---|---|---|
Pyrrolidin-3-yl-1,2,4-oxadiazole | Metabolic disorders | GPBAR1 agonism | [1] |
1-Cyano-3-pyrrolidinyl-oxadiazole | Oncology | DBU inhibition | [9] |
Tetrasubstituted alkene-pyrrolidine | Breast cancer | Estrogen receptor modulation | [7] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8